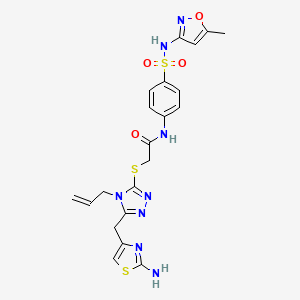
2-((4-allyl-5-((2-aminothiazol-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-allyl-5-((2-aminothiazol-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H22N8O4S3 and its molecular weight is 546.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((4-allyl-5-((2-aminothiazol-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide is a novel derivative of 1,2,4-triazole, a class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antitubercular properties, as well as other relevant pharmacological effects.
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring , known for its antimicrobial properties.
- An allyl group , which may enhance biological activity.
- A sulfamoyl moiety , associated with various therapeutic effects.
Antibacterial Activity
Research indicates that compounds containing the 1,2,4-triazole core exhibit significant antibacterial activity. The following table summarizes findings related to the antibacterial efficacy of similar triazole derivatives:
The compound demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, including resistant strains. In vitro assays revealed that it outperformed traditional antibiotics like ciprofloxacin and levofloxacin against several pathogens.
Antitubercular Activity
In studies assessing antitubercular properties, derivatives of triazoles have shown promising results:
- In vitro assessments indicated that triazole derivatives can inhibit the growth of Mycobacterium tuberculosis, with MIC values ranging from 0.03 to 8 µg/mL depending on the specific derivative and strain tested .
- The compound's structural modifications have been linked to enhanced binding affinity to key bacterial enzymes, contributing to its efficacy against drug-resistant strains .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of cell wall synthesis : Similar triazole compounds disrupt bacterial cell wall formation.
- Interference with nucleic acid synthesis : The triazole ring may inhibit enzymes involved in DNA replication.
Case Studies
Several case studies have explored the efficacy of triazole derivatives:
- Study on Antimicrobial Resistance : A study highlighted the effectiveness of triazole derivatives against multidrug-resistant E. coli strains, showcasing a significant reduction in bacterial load in treated samples compared to controls .
- Comparative Analysis : Another study compared various triazole derivatives' activities against standard antibiotics, revealing that certain structural modifications led to enhanced potency and reduced toxicity profiles .
Propiedades
IUPAC Name |
2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O4S3/c1-3-8-29-18(10-15-11-34-20(22)24-15)25-26-21(29)35-12-19(30)23-14-4-6-16(7-5-14)36(31,32)28-17-9-13(2)33-27-17/h3-7,9,11H,1,8,10,12H2,2H3,(H2,22,24)(H,23,30)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMOAFGDZSFZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3CC=C)CC4=CSC(=N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













